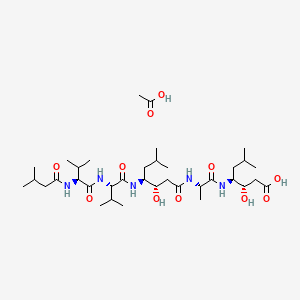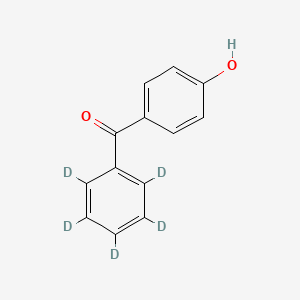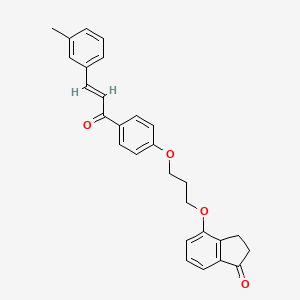
Fexofenadine-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fexofenadine-d3 is a deuterated form of fexofenadine, an antihistamine pharmaceutical drug used to treat allergy symptoms such as hay fever and urticaria. The deuterium labeling in this compound makes it useful in various scientific research applications, particularly in pharmacokinetic studies, as it allows for the tracking of the compound in biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fexofenadine-d3 involves several steps, starting from benzene and methallyl as the initial reactants. The process includes Friedel–Crafts alkylation, hydrolysis, oxidation, esterification, and reduction reactions to obtain the intermediate product. This intermediate undergoes N-alkylation to form 4-{1-hydroxy-4-[4-(hydroxydiphenyl)-piperidine]butyl}-α,α-dimethylbenzene acetate, which is then hydrolyzed to yield fexofenadine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reaction conditions, such as temperature, solvent selection, and reaction time, are carefully controlled to maximize yield and purity. The use of deuterated reagents ensures the incorporation of deuterium atoms into the final product.
Chemical Reactions Analysis
Types of Reactions
Fexofenadine-d3 undergoes various chemical reactions, including:
Oxidation: Conversion of alcohol groups to carboxylic acids.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate is commonly used as an oxidizing agent.
Reduction: Sodium borohydride is used for reducing carbonyl groups.
Substitution: Various halides and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions include intermediates such as α,α-dimethyl phenyl propyl alcohol acetate and 4-{1-hydroxy-4-[4-(hydroxydiphenyl)-piperidine]butyl}-α,α-dimethylbenzene acetate .
Scientific Research Applications
Fexofenadine-d3 is widely used in scientific research, particularly in the following areas:
Pharmacokinetics: The deuterium labeling allows for precise tracking of the compound in biological systems, aiding in the study of its absorption, distribution, metabolism, and excretion
Pharmacodynamics: Research on the effects of this compound on various biological targets and pathways.
Drug Development: Used as a reference compound in the development of new antihistamines and related drugs.
Analytical Chemistry: Employed in the development and validation of analytical methods for detecting and quantifying fexofenadine in various matrices.
Mechanism of Action
Fexofenadine-d3 exerts its effects by selectively antagonizing the H1 histamine receptor. This prevents histamine from binding to the receptor, thereby inhibiting the cascade of events that lead to allergic symptoms. The compound does not cross the blood-brain barrier, which minimizes central nervous system side effects such as sedation .
Comparison with Similar Compounds
Similar Compounds
Fexofenadine: The non-deuterated form of fexofenadine-d3.
Terfenadine: The parent compound from which fexofenadine is derived.
Cetirizine: Another second-generation antihistamine with similar therapeutic effects.
Uniqueness
This compound is unique due to its deuterium labeling, which enhances its utility in pharmacokinetic and pharmacodynamic studies. This labeling allows for more accurate tracking and analysis compared to non-deuterated compounds .
Properties
Molecular Formula |
C32H39NO4 |
|---|---|
Molecular Weight |
504.7 g/mol |
IUPAC Name |
2-methyl-2-[4-[2,3,3-trideuterio-1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butyl]phenyl]propanoic acid |
InChI |
InChI=1S/C32H39NO4/c1-31(2,30(35)36)25-17-15-24(16-18-25)29(34)14-9-21-33-22-19-28(20-23-33)32(37,26-10-5-3-6-11-26)27-12-7-4-8-13-27/h3-8,10-13,15-18,28-29,34,37H,9,14,19-23H2,1-2H3,(H,35,36)/i9D2,14D |
InChI Key |
RWTNPBWLLIMQHL-BAVZAHHNSA-N |
Isomeric SMILES |
[2H]C(C(C1=CC=C(C=C1)C(C)(C)C(=O)O)O)C([2H])([2H])CN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]acetate](/img/structure/B12400706.png)





![(2R,3S,4S,5R,6S)-2-[dideuterio(hydroxy)methyl]-6-[(2R,3R,4S,5S,6R)-6-[dideuterio(hydroxy)methyl]-3,4,5-trihydroxyoxan-2-yl]oxyoxane-3,4,5-triol](/img/structure/B12400745.png)

![2-[3-[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-4-yl]isoindole-1,3-dione](/img/structure/B12400756.png)





